4-(Bromomethyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

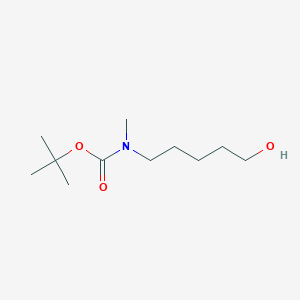

“4-(bromomethyl)morpholine” is a chemical compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is attached to a bromomethyl group .

Synthesis Analysis

The synthesis of morpholines, including “this compound”, has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A reliable one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a bromomethyl group . The InChI code for this compound is1S/C11H14BrNO/c12-9-10-2-1-3-11 (8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 . Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 256.14 . It should be stored in an inert atmosphere at a temperature between 2-8°C . The InChI key for this compound isHLAQSTCAEQGBFD-UHFFFAOYSA-N .

Mecanismo De Acción

Target of Action

Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . For instance, morpholine-modified ruthenium-based agents have shown strong antibacterial activity against Staphylococcus aureus .

Mode of Action

For example, in the case of the ruthenium-based antibacterial agents, they could destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

For instance, a study on a newly synthesized pyrazoline derivative modified with morpholine showed that it could affect the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .

Result of Action

Morpholine-modified ruthenium-based agents have shown significant anti-infective activity in vivo .

Action Environment

It’s known that the stability of boronic esters, which are often used in the synthesis of morpholine derivatives, can be influenced by environmental factors such as air and moisture .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 4-(bromomethyl)morpholine in laboratory experiments is its versatility. It can be used as a reagent in a variety of organic synthesis reactions and as an intermediate in the synthesis of active pharmaceutical ingredients. Additionally, this compound is relatively inexpensive and easy to obtain. However, the compound is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, the compound is volatile and has a low boiling point, which can make it difficult to handle and store.

Direcciones Futuras

There are several potential future directions for research on 4-(bromomethyl)morpholine. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to identify new applications for the compound, such as in the synthesis of novel therapeutic compounds. Additionally, research could be conducted to develop more efficient synthesis methods for this compound and to optimize its use in laboratory experiments.

Métodos De Síntesis

The most common method of synthesizing 4-(bromomethyl)morpholine is via the reaction of morpholine with bromomethyl chloride in the presence of a base. This reaction is typically conducted in a solvent such as dichloromethane or toluene. The reaction is typically carried out at a temperature of 30-50°C and a pressure of 1-4 bar. The reaction is usually complete within 1-2 hours. The product is then isolated by distillation and can be used as is or further purified by recrystallization.

Aplicaciones Científicas De Investigación

4-(bromomethyl)morpholine is used in a variety of scientific research applications. It is used as a reagent in the synthesis of active pharmaceutical ingredients and as an intermediate in the synthesis of other organic compounds. It has also been used in the synthesis of new compounds with potential therapeutic properties, such as inhibitors of the enzyme acetylcholinesterase. Additionally, this compound has been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of heterocyclic compounds.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-(bromomethyl)morpholine can be achieved through the bromination of morpholine using N-bromosuccinimide (NBS) as the brominating agent.", "Starting Materials": [ "Morpholine", "N-bromosuccinimide (NBS)", "Acetone", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ice" ], "Reaction": [ "To a solution of morpholine in acetone, add N-bromosuccinimide (NBS) slowly with stirring at room temperature.", "Maintain the reaction mixture at room temperature for 2-3 hours.", "Add ice to the reaction mixture to quench the reaction.", "Extract the product with dichloromethane.", "Wash the organic layer with water, then with sodium hydroxide solution, and finally with water again.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol.", "Obtain the final product, 4-(bromomethyl)morpholine, as a white crystalline solid." ] } | |

Número CAS |

35278-97-8 |

Fórmula molecular |

C5H10BrNO |

Peso molecular |

180.04 g/mol |

Nombre IUPAC |

4-(bromomethyl)morpholine |

InChI |

InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2 |

Clave InChI |

ZPICIKUVCJZBLN-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1CBr |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.